

An In-depth Technical Guide to 1-Ethylcyclopentanol (CAS: 1462-96-0)

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Compound of Interest

Compound Name: 1-Ethylcyclopentanol

Cat. No.: B074463

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This technical guide provides a comprehensive overview of the core properties of **1-Ethylcyclopentanol** (CAS: 1462-96-0), a tertiary alcohol with applications as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and fragrances.^{[1][2]}

Physicochemical Properties

1-Ethylcyclopentanol is a colorless to light yellow liquid under standard conditions.^{[1][2][3]} It is characterized by a cyclopentane ring substituted with an ethyl group and a hydroxyl group on the same carbon atom. This structure classifies it as a tertiary alcohol.^[4] The compound is flammable and should be handled with appropriate safety precautions.^{[5][6][7]} It has moderate solubility in water and is more soluble in organic solvents.^[4]

Table 1: Physicochemical Data for **1-Ethylcyclopentanol**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ O	[5][8][9]
Molecular Weight	114.19 g/mol	[2][5][6][8]
Melting Point	-10 °C	[3][8][10][11]
Boiling Point	153-154 °C at 760 mmHg	[2][3][8][10]
Density	0.909 g/mL at 25 °C	[3][5][8][12]
Flash Point	49 °C (120.9 °F)	[3][5][8]
Refractive Index (n ₂₀ /D)	1.454 - 1.457	[3][5][12]
Vapor Pressure	0.73 mmHg at 25 °C	[8][10][13]
PKA (Predicted)	15.38 ± 0.20	[8]
LogP (Octanol/Water Partition Coefficient)	1.701	[10][14]
Appearance	Colorless to light yellow liquid	[1][2][3][8]
Odor	Mild, sweet, minty, and floral	[8][15]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **1-Ethylcyclopentanol**.

2.1 Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Ethylcyclopentanol** is available through the NIST WebBook.[16] The fragmentation pattern is characteristic of a tertiary alcohol. Key fragments would be expected from the loss of the ethyl group (M-29) and the loss of a water molecule (M-18).

2.2 Infrared (IR) Spectroscopy

The IR spectrum of **1-Ethylcyclopentanol**, available from the NIST WebBook, displays characteristic absorption bands for a tertiary alcohol.[12] A broad peak in the region of 3200-3600 cm^{-1} corresponds to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations are observed just below 3000 cm^{-1} . The C-O stretching vibration is expected in the 1100-1200 cm^{-1} region.

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are essential for confirming the carbon-hydrogen framework of the molecule. While specific, high-resolution spectra with detailed assignments are not readily available in the public domain, predicted chemical shifts can be inferred from its structure.

- ^1H NMR: The spectrum is expected to show signals for the ethyl group's methyl (triplet) and methylene (quartet) protons, as well as multiplets for the cyclopentane ring protons. The hydroxyl proton would appear as a singlet, the chemical shift of which can vary depending on concentration and solvent.
- ^{13}C NMR: The spectrum would show distinct signals for the seven carbon atoms in the molecule, including the quaternary carbon attached to the hydroxyl and ethyl groups, the two carbons of the ethyl group, and the four carbons of the cyclopentane ring.

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of liquid compounds like **1-Ethylcyclopentanol**.

3.1 Synthesis of **1-Ethylcyclopentanol** via Grignard Reaction

A common method for the synthesis of **1-Ethylcyclopentanol** is the Grignard reaction.[2][3][4] This involves the reaction of cyclopentanone with an ethyl Grignard reagent, such as ethylmagnesium bromide or ethylmagnesium iodide.[2][3]

- Methodology:
 - Ethylmagnesium bromide is prepared by reacting bromoethane with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

- The Grignard reagent is then cooled in an ice bath.
- A solution of cyclopentanone in the same anhydrous ether is added dropwise to the cooled Grignard reagent with continuous stirring.
- The reaction mixture is then quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid to protonate the alkoxide intermediate.
- The organic layer is separated, and the aqueous layer is typically extracted with an ether solvent to recover any dissolved product.
- The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed by rotary evaporation.
- The crude product can be purified by distillation under reduced pressure to yield pure **1-Ethylcyclopentanol**.

3.2 Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or a distillation method.[\[17\]](#)[\[18\]](#)

- Methodology (Micro-Boiling Point):
 - A small amount of the liquid is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the liquid.
 - The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a Mel-Temp apparatus).[\[19\]](#)
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - The heat is removed, and the liquid is allowed to cool slowly.
 - The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[\[19\]](#)

3.3 Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[\[1\]](#)[\[20\]](#)[\[21\]](#)

- Methodology:
 - An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance.[\[1\]](#)
 - A known volume of **1-Ethylcyclopentanol** is added to the graduated cylinder or pycnometer.
 - The container with the liquid is reweighed.
 - The mass of the liquid is calculated by subtracting the mass of the empty container.
 - The density is calculated by dividing the mass of the liquid by its volume. The measurement should be performed at a controlled temperature, typically 25 °C.[\[20\]](#)[\[21\]](#)

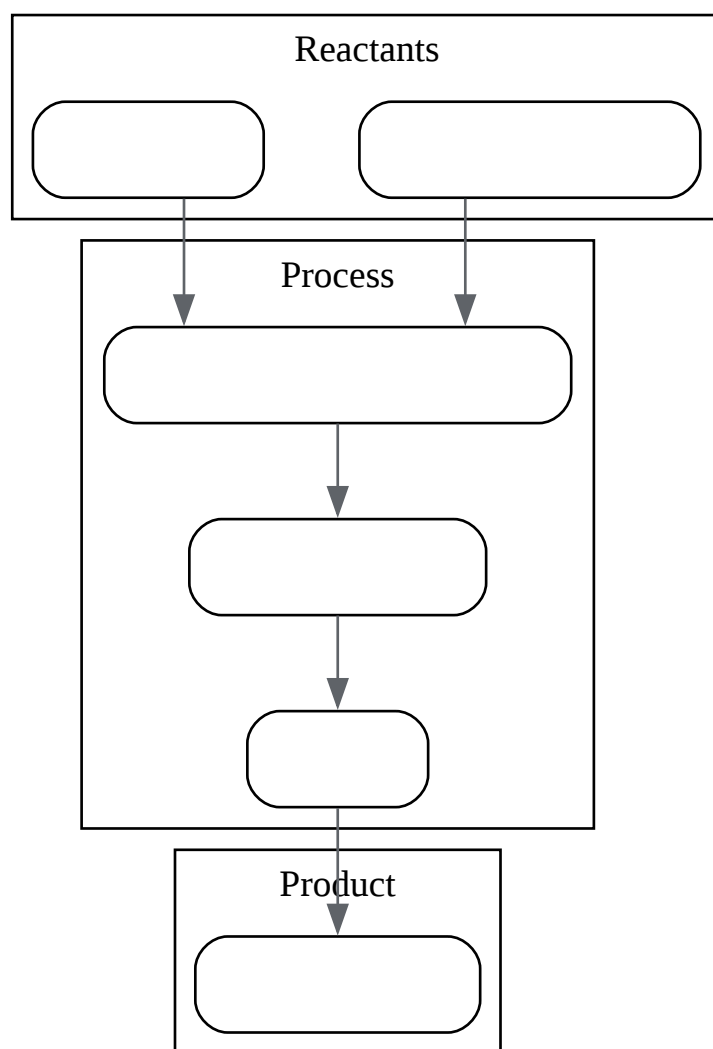
3.4 Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbé refractometer.[\[11\]](#)[\[14\]](#)

- Methodology:
 - The refractometer is calibrated using a standard liquid with a known refractive index.
 - A few drops of **1-Ethylcyclopentanol** are placed on the prism of the refractometer.
 - The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
 - The refractive index is read from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[\[11\]](#)

Visualizations

Diagram 1: Synthesis Workflow of **1-Ethylcyclopentanol**



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Caption: Synthesis of **1-Ethylcyclopentanol** via Grignard Reaction.

Safety Information

1-Ethylcyclopentanol is a flammable liquid and vapor.[5][6][7] It is harmful if swallowed and causes serious eye irritation.[6][7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[7]

Table 2: GHS Hazard Information

Hazard Class	Hazard Statement
Flammable liquids (Category 3)	H226: Flammable liquid and vapor
Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed
Serious eye damage/eye irritation (Category 2A)	H319: Causes serious eye irritation

Source:[6][7]

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